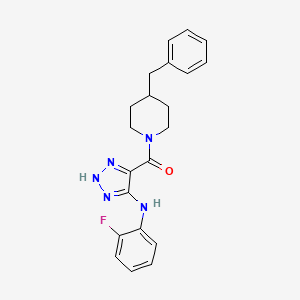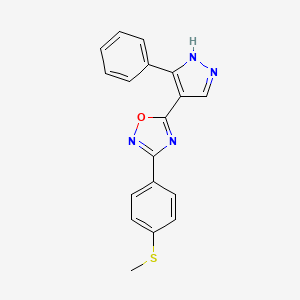
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a difluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the core structures, such as the pyrazole and piperidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection agents like PhSH (thiophenol).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, employing robust catalysts and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
Uniqueness
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluorobenzamide moiety, in particular, may enhance its stability and binding affinity in various applications.
Propriétés
Formule moléculaire |
C22H19ClF2N4O2 |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H19ClF2N4O2/c23-15-4-1-13(2-5-15)20-17(12-26-28-20)22(31)29-9-7-16(8-10-29)27-21(30)14-3-6-18(24)19(25)11-14/h1-6,11-12,16H,7-10H2,(H,26,28)(H,27,30) |
Clé InChI |
XYJYQNNQKIAOJL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106773.png)
![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14106776.png)
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14106783.png)

![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106803.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14106810.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14106811.png)
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14106818.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B14106822.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106831.png)
![N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14106834.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106837.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B14106840.png)

